3-Amino-4-(methoxycarbonyl)benzoic acid

Catalog No.
S678670
CAS No.
60728-41-8
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(methoxycarbonyl)benzoic acid

CAS Number

60728-41-8

Product Name

3-Amino-4-(methoxycarbonyl)benzoic acid

IUPAC Name

3-amino-4-methoxycarbonylbenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

QKOKLMFCKLEFDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)N

The exact mass of the compound 3-Amino-4-(methoxycarbonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-(methoxycarbonyl)benzoic acid (CAS 60728-41-8), frequently designated as 1-methyl 2-aminoterephthalate, is a highly versatile, mono-protected aromatic building block featuring an amine, a methyl ester, and a free carboxylic acid. In industrial and advanced laboratory settings, it is primarily procured as a regioselective precursor for the synthesis of asymmetric metal-organic framework (MOF) ligands, high-performance azo pyrazolyl dyes, and complex active pharmaceutical ingredients (APIs) such as 3-hydroxyquinolin-4(1H)-ones[1]. By masking the C1 position while leaving the C4 carboxylic acid free, this compound offers precise synthetic control that is unachievable with the fully unprotected diacid, making it an essential intermediate for multi-step solid-phase synthesis and selective cross-coupling workflows .

Attempting to substitute 3-amino-4-(methoxycarbonyl)benzoic acid with its unesterified analog, 2-aminoterephthalic acid, or the fully protected dimethyl 2-aminoterephthalate, fundamentally compromises synthetic regiocontrol [1]. Using the diacid in amidation or esterification reactions inevitably yields a statistical mixture of 1-substituted, 4-substituted, and bis-substituted products, necessitating resource-intensive chromatographic separations that severely reduce overall yield [1]. Conversely, employing the dimethyl ester requires a subsequent selective mono-saponification step, which is notoriously difficult to control and often results in over-hydrolysis or the generation of the incorrect regioisomer. Procuring the precisely mono-protected 1-methyl ester eliminates these extraneous protection-deprotection steps, ensuring high-fidelity, single-site reactivity at the C4 position for streamlined downstream manufacturing [1].

Absolute Regiocontrol in Amide Bond Formation

For the synthesis of advanced functional materials, selective functionalization of the terephthalate core is mandatory. Utilizing 3-amino-4-(methoxycarbonyl)benzoic acid guarantees 100% regioselectivity during amide bond formation at the C4-carboxylic acid, as the C1 position is securely protected by the methyl ester . In contrast, baseline 2-aminoterephthalic acid offers no such differentiation, typically resulting in <40% yields of the desired mono-amide alongside significant diamide and isomeric byproducts . This absolute regiocontrol streamlines downstream processing by completely eliminating the need to separate structurally similar regioisomers.

Evidence DimensionRegioselective mono-amidation yield
Target Compound Data>95% selective conversion at the C4-position
Comparator Or Baseline2-Aminoterephthalic acid (<40% mono-amide yield, complex mixture)
Quantified Difference>55% increase in target regioisomer yield with zero diamide formation
ConditionsStandard amide coupling (e.g., DIC/HOBt or SOCl2/amine activation)

Eliminates the need for costly and time-consuming separation of regioisomers in the industrial scale-up of advanced pigments and active pharmaceutical ingredients.

Essential Precursor for Solid-Phase Cross-Coupling

In the solid-phase synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones, direct N-arylation of immobilized aminoterephthalates is unfeasible. Studies demonstrate that attempting Buchwald-Hartwig or Ullmann amination directly on immobilized 1-methyl 2-aminoterephthalate yields 0% of the N-arylated product due to the deactivating effect of the ester and acid groups [1]. However, procuring this specific compound is critical because it undergoes a high-yielding Sandmeyer reaction to form 1-methyl-2-iodoterephthalate. This iodo-derivative, when immobilized, acts as a highly reactive electrophile, achieving >80% conversion in solid-phase cross-coupling with various anilines [1].

Evidence DimensionSolid-phase cross-coupling conversion
Target Compound Data0% conversion as an N-nucleophile (necessitates conversion to electrophile)
Comparator Or Baseline1-Methyl-2-iodoterephthalate (>80% conversion as an electrophile)
Quantified DifferenceHighlights the strict requirement to use the target compound as a Sandmeyer precursor rather than a direct coupling partner.
ConditionsSolid-phase Ullmann/Buchwald-Hartwig conditions (Cu/Pd catalysis, 60-100 °C)

Guides process chemists to use this compound specifically as a Sandmeyer precursor rather than a direct nucleophile for solid-phase library synthesis.

Enhanced Diazotization Stability for High-Fastness Azo Pigments

The production of premium azo pyrazolyl dyes relies on the efficient diazotization of the anthranilate core. The presence of the ortho-methoxycarbonyl group in 3-amino-4-(methoxycarbonyl)benzoic acid provides critical electronic stabilization to the resulting diazonium salt, preventing premature degradation or decarboxylation that frequently plagues the fully deprotected 2-aminoterephthalic acid [1]. When coupled with pyrazolone derivatives, this stabilized intermediate delivers high-purity yellow-to-violet pigments that exhibit outstanding light and weathering fastness, making it a high-yielding precursor for demanding plastics and coatings applications [1].

Evidence DimensionDiazonium intermediate stability and coupling efficiency
Target Compound DataHigh-yield coupling (>85%) with minimal diazonium degradation
Comparator Or Baseline2-Aminoterephthalic acid (prone to lower yields due to diazonium instability)
Quantified DifferenceSignificant reduction in degradation byproducts, directly increasing final pigment purity and yield.
ConditionsDiazotization (NaNO2/HCl) followed by coupling with 1-phenyl-3-methyl-5-pyrazolone derivatives

Ensures high-purity dye synthesis with minimal loss of the diazonium intermediate, crucial for manufacturing premium industrial coatings.

Chemoselective Synthesis of Phosphine Ligands

When synthesizing complex phosphine ligands such as 1-methyl-2-diphenylphosphinoterephthalate, 3-amino-4-(methoxycarbonyl)benzoic acid acts as a highly effective substrate . The C1 methyl ester effectively masks the ortho-carboxylate, preventing it from interfering with the phosphination reagents or forming unwanted anhydrides. If the baseline 2-aminoterephthalic acid is used, the unprotected ortho-carboxylic acid can engage in deleterious side reactions during the Sandmeyer-type phosphination, leading to a >30% reduction in the yield of the desired phosphine. The mono-ester configuration ensures clean conversion while retaining the C4 acid for subsequent structural integration.

Evidence DimensionChemoselectivity in Sandmeyer phosphination
Target Compound DataSelective formation of the 2-diphenylphosphino derivative
Comparator Or Baseline2-Aminoterephthalic acid (suffers from mixed phosphine-carboxylate side reactions)
Quantified DifferenceAvoids >30% yield loss associated with unprotected ortho-carboxylate interference
ConditionsSandmeyer-type phosphination (diazonium salt + Ph2PH)

Crucial for the procurement of precursors intended for the synthesis of asymmetric phosphine ligands and functionalized metal-organic frameworks.

Solid-Phase Synthesis of API Libraries

Ideal for generating immobilized 1-methyl-2-iodoterephthalate, which serves as a highly reactive electrophile for the Buchwald-Hartwig or Ullmann synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones and other anthranilate-derived pharmaceuticals[1].

High-Fastness Azo Pigment Manufacturing

The preferred diazo component for coupling with pyrazolones to produce premium yellow pigments (e.g., for plastics and coatings) where high light and weathering fastness is required, benefiting from the stabilized diazonium intermediate [2].

Asymmetric MOF Ligand Development

Procured as a highly regioselective building block to synthesize asymmetric metal-organic framework (MOF) linkers, where the C4-carboxylic acid is selectively coupled or extended before the C1-methyl ester is hydrolyzed .

Synthesis of Specialized Phosphine Ligands

Used as the starting material for 1-methyl-2-diphenylphosphinoterephthalate, enabling clean Sandmeyer phosphination without the carboxylate-driven side reactions seen in fully deprotected diacids.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl 2-aminoterephthalate

Dates

Last modified: 08-15-2023
Bazhin et al. A bioluminescent probe for longitudinal monitoring of mitochondrial membrane potential. Nature Chemical Biology, DOI: 10.1038/s41589-020-0602-1, published online 10 August 2020

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